molecular formula C15H15N3O3S2 B2884400 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide CAS No. 341968-11-4

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide

Cat. No.: B2884400
CAS No.: 341968-11-4
M. Wt: 349.42
InChI Key: UDGKEFCCOHWYAU-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide is a synthetic organic compound that exhibits unique structural features and diverse applications. This compound is characterized by the presence of a thiazinylidene moiety, along with a benzamide group, contributing to its distinct chemical behavior and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide, a multistep synthetic route is employed. The synthesis generally involves the following key steps:

  • Formation of Thiazinone Intermediate: : This involves cyclization of a suitable precursor to form a thiazinone ring structure.

  • Functionalization: : Introduction of a methyl group to the nitrogen atom of the thiazinone ring via alkylation.

  • Amino-Benzamide Coupling: : Coupling of the methylated thiazinone with 4-methylbenzamide under appropriate conditions to yield the desired compound.

Industrial Production Methods

For industrial-scale production, optimized reaction conditions are employed to maximize yield and purity. These conditions often involve:

  • Controlled temperatures and pressures.

  • Use of high-purity reagents and solvents.

  • Advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.

  • Reduction: : Reduction reactions involving hydrogenation or the use of reducing agents can alter the thiazinone ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups present on the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Use of potassium permanganate or chromic acid under acidic conditions.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Halogenation agents for electrophilic substitution; nucleophilic agents like amines for nucleophilic substitution.

Major Products Formed

The major products from these reactions vary but generally include modified thiazinone or benzamide derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide finds applications in various domains, including:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis and material science.

  • Biology: : Employed in biochemical studies to investigate enzyme interactions or as a fluorescent marker.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of novel polymers and coatings, thanks to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide exerts its effects involves its interaction with specific molecular targets. These can include:

  • Enzymes: : Inhibition or activation of enzymes through binding interactions.

  • Cellular Pathways: : Modulation of cellular signaling pathways, potentially affecting gene expression and cellular responses. The exact molecular mechanisms are highly dependent on the context of its application and the specific biological or chemical environment.

Comparison with Similar Compounds

When compared to other compounds with similar structural features, 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide stands out due to:

  • Unique Functional Groups: : The presence of both the thiazinylidene and benzamide groups.

  • Versatility in Reactions: : Ability to undergo diverse chemical reactions leading to a wide range of derivatives.

  • Broad Applicability: : Use across multiple scientific disciplines, enhancing its value.

List of Similar Compounds

  • 4-methyl-N-(4-methylbenzoyl)thiourea

  • 1-methyl-2,2-dioxothieno[3,2-c]thiazolidin-4-one

  • N-[(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-yl)methyl]benzamide

Properties

IUPAC Name

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-10-3-5-11(6-4-10)15(19)17-16-12-9-23(20,21)18(2)13-7-8-22-14(12)13/h3-8H,9H2,1-2H3,(H,17,19)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGKEFCCOHWYAU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.